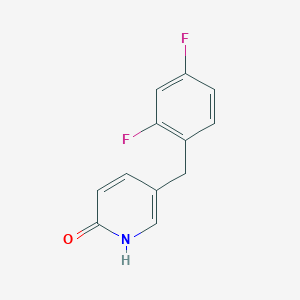

5-(2,4-difluorobenzyl)pyridin-2(1H)-one

Description

Properties

Molecular Formula |

C12H9F2NO |

|---|---|

Molecular Weight |

221.20 g/mol |

IUPAC Name |

5-[(2,4-difluorophenyl)methyl]-1H-pyridin-2-one |

InChI |

InChI=1S/C12H9F2NO/c13-10-3-2-9(11(14)6-10)5-8-1-4-12(16)15-7-8/h1-4,6-7H,5H2,(H,15,16) |

InChI Key |

RNKLOMBTQBDOFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC2=CNC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 5-(2,4-difluorobenzyl)pyridin-2(1H)-one and structurally related pyridinone derivatives is presented below, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Key Findings

Substituent Position and Electronic Effects: The 2,4-difluorobenzyl group in the target compound likely confers distinct electronic and steric properties compared to the 2,6-difluorobenzyl isomer (compound 4). In contrast, the 3,5-difluorophenyl variant () lacks a benzyl linker, reducing conformational flexibility and possibly limiting membrane permeability .

Biological Activity :

- Anti-HIV Activity : Derivatives like 5-(2,6-difluorobenzyl)pyridin-2(1H)-one (compound 4) exhibit integrase inhibition, critical for blocking viral replication. The absence of 2,4-difluoro analogs in anti-HIV assays suggests positional isomerism may alter binding to the integrase active site .

- eIF4A3 Inhibition : Piperazine-substituted derivatives () demonstrate how polar groups improve bioavailability and target selectivity, a feature absent in the simpler difluorobenzyl derivatives .

Physicochemical Properties :

- Melting Points : Compounds with bulkier substituents (e.g., 4d in ) exhibit higher melting points (134–135°C) due to increased crystal packing efficiency, whereas smaller groups (e.g., 4e) result in lower melting points (121°C) .

- Solubility : The introduction of hydrophilic moieties (e.g., piperazine-1-carbonyl) enhances aqueous solubility, a critical factor for oral bioavailability .

Palladium-catalyzed reactions (e.g., Stille coupling in compound 7) highlight the versatility of pyridinone scaffolds for late-stage diversification .

Contradictions and Limitations

- While 2,6-difluorobenzyl derivatives are well-studied in anti-HIV contexts (), the lack of direct data on 2,4-difluoro analogs necessitates extrapolation from structural analogs.

- emphasizes the importance of 3- and 5-substituents on pyridinones for anti-allodynic activity, suggesting that unsubstituted positions in the target compound may limit its therapeutic scope .

Preparation Methods

Nucleophilic Substitution via Alkylation

The most widely reported method involves the alkylation of 5-bromopyridin-2(1H)-one with 2,4-difluorobenzyl chloride under basic conditions. This single-step reaction proceeds via an SN2 mechanism, where the nitrogen atom of the pyridinone ring attacks the electrophilic benzyl carbon.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 80°C

-

Time: 12 hours

-

Yield: 75% after column chromatography

The reaction’s efficiency depends on the base’s ability to deprotonate the pyridinone nitrogen. Weak bases like K₂CO₃ minimize side reactions, such as over-alkylation or hydrolysis of the benzyl chloride.

Cyclization-Based Approaches

An alternative route involves constructing the pyridinone ring from acyclic precursors. For example, 2,4-difluorobenzylamine can react with α,β-unsaturated carbonyl compounds in acidic media to form the heterocyclic core. While less common for this specific compound, cyclization methods are valuable for introducing diverse substituents.

Key Challenge: Controlling regioselectivity during ring closure remains problematic, often requiring directing groups or high-dilution conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state. Comparative studies show:

Elevating temperatures to 80°C accelerates the reaction but risks decomposition above 100°C.

Base Selection and Stoichiometry

Strong bases like KOH improve deprotonation but may promote side reactions. Data from analogous syntheses reveal:

DBU (1,8-diazabicycloundec-7-ene) achieves near-quantitative yields in flow systems but is cost-prohibitive for large-scale use.

Advanced Synthesis Techniques

Continuous Flow Chemistry

Adopting flow reactors reduces reaction times from hours to minutes. In a modified protocol:

-

Residence Time: 2 minutes

-

Temperature: 100°C

-

Yield: 97% (HPLC purity)

-

Throughput: 12 g/hour

This method eliminates intermediate isolation, streamlining the synthesis of 5-(2,4-difluorobenzyl)pyridin-2(1H)-one from pyran precursors.

Industrial-Scale Production

Large-scale manufacturing employs:

-

Continuous Flow Reactors: For consistent mixing and heat transfer.

-

Crystallization: Anti-solvent addition (e.g., water) precipitates the product with >99% purity.

-

Chromatography: Reserved for high-value batches requiring ultra-pure material.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the product from unreacted benzyl chloride and dimeric byproducts.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, pyridinone H-3), 6.95–6.82 (m, 2H, aromatic F), 5.12 (s, 2H, CH₂).

-

MS (ESI): m/z 266.1 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Batch Alkylation | 75 | 12 h | Moderate | Low |

| Flow Alkylation | 97 | 2 min | High | Medium |

| Cyclization | 60 | 24 h | Low | High |

Flow chemistry offers the best balance of speed and yield but requires significant upfront investment. Batch methods remain preferable for small-scale research due to simplicity.

Q & A

Q. What are the key synthetic routes for 5-(2,4-difluorobenzyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including halogenation, alkylation, and cyclization. For example:

- Step 1 : A nucleophilic substitution reaction between a pyridinone precursor and 2,4-difluorobenzyl bromide in anhydrous acetonitrile, catalyzed by TFA (trifluoroacetic acid) and TMSCl (trimethylsilyl chloride) at 70°C for 8 hours .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Q. Optimization Strategies :

Q. How can the purity and structural integrity of this compound be validated?

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the 2,4-difluorobenzyl group via distinct aromatic proton signals (δ 7.13–7.57 ppm) and fluorine coupling patterns .

- Mass Spectrometry (MS) : ESI-MS can detect the molecular ion peak (e.g., [M+H]+ at m/z 491.4) and verify the molecular formula .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in pyridinone derivatives) .

Advanced Research Questions

Q. How does the 2,4-difluorobenzyl substituent influence the compound’s biological activity compared to analogs?

- Mechanistic Insight : The 2,4-difluorobenzyl group enhances lipophilicity, improving membrane permeability. Fluorine atoms also stabilize interactions with hydrophobic enzyme pockets (e.g., in viral proteases or kinases) via C–F⋯H bonds .

- Comparative Studies : Analogous compounds with 2,6-difluorobenzyl groups show reduced antiviral activity due to steric hindrance, highlighting the importance of substituent positioning .

Q. What computational methods are used to predict binding affinities of this compound derivatives?

- Molecular Docking : Simulate interactions with targets like HIV-1 reverse transcriptase (RT) using software such as AutoDock. Pyridinone derivatives exhibit high affinity for the RT non-nucleoside inhibitor binding pocket .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants of fluorine substituents) with inhibitory activity (IC50 values) to design optimized analogs .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Case Study : X-ray structures of pyridinone-HIV RT complexes reveal that mutations (e.g., K103N) disrupt hydrogen bonds with the pyridinone core, explaining resistance in clinical strains .

- Data Reconciliation : Conflicting activity reports in literature may arise from differences in crystallographic resolution (e.g., 2.0 Å vs. 3.2 Å) or solvent accessibility in binding pockets .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Q. How are stability issues addressed during in vitro assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.